3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-en-2-amine
Overview
Description
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-en-2-amine is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a nitro group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-en-2-amine typically involves the introduction of fluorine atoms and a nitro group onto a hexene backbone. Common synthetic routes include:
Nitration: The nitro group is introduced through nitration reactions, often using nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (H2SO4) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of specialized reactors and catalysts can optimize the reaction conditions, reducing the formation of by-products and enhancing the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, often using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: Fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-en-2-amine finds applications in several fields:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty materials, including coatings and polymers with unique properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism by which 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-en-2-amine exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms can enhance the compound’s stability and influence its reactivity. The nitro group can participate in redox reactions, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol: A fluorinated thiol used in surface modification and nanotechnology.
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene: A fluorinated alkene with applications in polymer chemistry.
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate: Used in the synthesis of fluorinated polymers.
Uniqueness
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-en-2-amine is unique due to the combination of its fluorinated structure and the presence of a nitro group. This dual functionality imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohex-1-en-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F9N2O2/c7-3(8,2(16)1-17(18)19)4(9,10)5(11,12)6(13,14)15/h1H,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWLYEPMLCWOSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F9N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895692 | |
Record name | 1-(Perfluorobutanyl)-1-amino-2-nitroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223260-92-2 | |
Record name | 1-(Perfluorobutanyl)-1-amino-2-nitroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.